molecular formula C19H23NO4 B5823284 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide

Cat. No. B5823284
M. Wt: 329.4 g/mol
InChI Key: LXZLNJUKIBWNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the activity of GNS by binding to its active site, thereby preventing the biosynthesis of heparan sulfate. This leads to a decrease in the expression of growth factors and cytokines that promote tumor growth and metastasis, ultimately resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have other biochemical and physiological effects. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been shown to inhibit the growth of certain bacteria and viruses, suggesting potential applications in the treatment of infectious diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide in lab experiments is its specificity for GNS, which makes it a useful tool for studying the role of heparan sulfate in various cellular processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide is its relatively low potency compared to other GNS inhibitors, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide. One possible direction is to further investigate its potential use in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its potential use in the treatment of infectious and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide and to optimize its potency and selectivity.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxyphenethylamine with 4-ethoxybenzoyl chloride to form the intermediate product. This intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the growth of cancer cells by targeting the enzyme N-acetylglucosamine-6-sulfatase (GNS), which is involved in the biosynthesis of heparan sulfate. Heparan sulfate plays a crucial role in tumor growth and metastasis, and inhibiting its biosynthesis has been shown to be an effective strategy for cancer treatment.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-24-16-8-6-15(7-9-16)19(21)20-12-11-14-5-10-17(22-2)18(13-14)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZLNJUKIBWNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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